2,5-Undecadienal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91254-00-1 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E,5E)-undeca-2,5-dienal |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-11H,2-5,8H2,1H3/b7-6+,10-9+ |
InChI Key |
XCXOPZBEPMNLSI-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=O |
Canonical SMILES |
CCCCCC=CCC=CC=O |
Origin of Product |
United States |
Significance Within Lipid Oxidation Chemistry
The formation of volatile compounds like 2,5-undecadienal is intrinsically linked to the chemical degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). inchem.org This process, known as lipid oxidation, is a primary pathway for the generation of many aroma and flavor compounds in foods, especially during heating or storage. aocs.orgacs.org
Aldehydes are among the main products of lipid oxidation during thermal processing. scielo.brscielo.br Specifically, this compound has been identified as a breakdown product of arachidonic acid, a common ω-6 polyunsaturated fatty acid found in cellular membranes. rsc.orgacs.org Research suggests that the decomposition of specific hydroperoxides, which are the initial products of fatty acid oxidation, leads to the formation of various aldehydes. For instance, the decomposition of 10-hydroperoxy-5,7,11,14-eicosatetraenoic acid (10-HPETE), a derivative of arachidonic acid, is proposed to yield (Z,Z)-2,5-undecadienal. imreblank.ch This highlights the compound's role as a specific marker for the oxidation of certain PUFAs.
The process is complex, often initiated by heat, light, or metal ions, leading to a free radical chain reaction that cleaves fatty acid chains into smaller, often volatile, molecules. acs.org While the formation of the more stable conjugated 2,4-dienals is often favored, the generation of non-conjugated dienals like this compound provides insight into alternative and specific cleavage pathways of lipid hydroperoxides. imreblank.ch
Overview of Its Presence As a Minor Constituent in Biological and Food Systems
2,5-Undecadienal has been identified as a minor volatile constituent in a limited number of food systems, often as part of a much larger profile of aroma compounds. Its presence is typically associated with products where lipid oxidation has occurred.
One of the key identifications of this compound is in cooked chicken, where the thermal breakdown of lipids, particularly arachidonic acid from muscle cell membranes, contributes to the characteristic flavor profile. rsc.orgperfumerflavorist.com Specifically, 2-trans,5-cis-undecadienal has been named as one of the aldehydes contributing to chicken flavor. rsc.orgperfumerflavorist.com It has also been noted in stored fish, where its concentration changes over time, indicating its involvement in the ongoing chemical processes during storage.
The table below summarizes the documented presence of this compound in various systems.
| System | Specific Isomer Mentioned | Role/Context |
| Cooked Chicken | 2-trans,5-cis-undecadienal | Component of characteristic chicken flavor from lipid breakdown. rsc.orgperfumerflavorist.com |
| Autoxidized Arachidonic Acid | (Z,Z)-2,5-undecadienal | Tentatively identified as a decomposition product. imreblank.ch |
| Stored Fish | This compound | Volatile component that disappears during prolonged storage. |
Current State of Research on 2,5 Undecadienal: Identified Knowledge Gaps in the Literature
Formation through Autoxidation of Polyunsaturated Fatty Acids
The primary route for the generation of this compound is the non-enzymatic, free-radical-mediated autoxidation of PUFAs. This process begins with the abstraction of a hydrogen atom from a methylene (B1212753) group situated between two double bonds, a position that is particularly susceptible to attack. This initiation step forms a fatty acid radical, which then reacts with molecular oxygen to produce a peroxyl radical. The peroxyl radical, in turn, abstracts a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide and propagating the chain reaction. These hydroperoxides are relatively unstable and serve as critical intermediates that decompose into a variety of secondary oxidation products, including volatile aldehydes like this compound.
Derivation from Arachidonic Acid via Hydroperoxide Intermediates (e.g., 8-Hydroperoxy-5,9,11,14-eicosatetraenoic Acid, 10-Hydroperoxy-5,7,11,14-eicosatetraenoic Acid)
Arachidonic acid (C20:4, n-6), a twenty-carbon PUFA with four double bonds, is a well-established precursor to this compound. During autoxidation, arachidonic acid can form several positional isomers of hydroperoxides. Among these, 8-hydroperoxy-5,9,11,14-eicosatetraenoic acid (8-HPETE) and 10-hydroperoxy-5,7,11,14-eicosatetraenoic acid (10-HPETE) have been identified as key intermediates leading to this compound.
The mechanism involves the decomposition of these hydroperoxides through C-C bond cleavage (scission). The instability of the hydroperoxy group facilitates the fragmentation of the carbon backbone. The breakdown of these specific C20 hydroperoxides yields smaller, more volatile molecules, including the C11 aldehyde, this compound. This specific pathway has been demonstrated in model systems studying lipid peroxidation.
| Precursor Molecule | Key Hydroperoxide Intermediate | Formation Process | Primary Product |
|---|---|---|---|
| Arachidonic Acid | 8-Hydroperoxy-5,9,11,14-eicosatetraenoic Acid (8-HPETE) | Non-enzymatic Autoxidation | This compound |
| Arachidonic Acid | 10-Hydroperoxy-5,7,11,14-eicosatetraenoic Acid (10-HPETE) | Non-enzymatic Autoxidation | This compound |
Proposed Link to Linolenic Acid Oxidation Products in Complex Biological Matrices
While arachidonic acid is a direct and significant precursor, research in more complex systems suggests a potential, albeit less direct, link between the oxidation of linolenic acid (C18:3, n-3) and the presence of this compound. Linolenic acid oxidation typically yields a different profile of volatile aldehydes, such as (E,Z)-2,6-nonadienal and propanal, due to its distinct structure (18 carbons and n-3 double bond positioning).
However, in complex biological matrices, such as food systems or tissues where multiple types of lipids coexist, the reaction environment is far from simple. It has been proposed that secondary reactions between various lipid oxidation products or the existence of minor, less-favored fragmentation pathways of linolenic acid hydroperoxides could contribute to the formation of this compound. This pathway is considered a minor contribution compared to the degradation of arachidonic acid but highlights the intricate and interconnected nature of lipid oxidation in heterogeneous environments.
Context of Formation in Cooked Meat Aroma Development
The formation of this compound is particularly relevant in the field of food science, where it is recognized as an important volatile compound contributing to the aroma of cooked meat. Meat, especially red meat and poultry, contains a significant amount of phospholipids (B1166683) in its cell membranes, which are rich in arachidonic acid.
The high temperatures applied during cooking (e.g., roasting, frying, grilling) act as a powerful catalyst, dramatically accelerating the rate of lipid autoxidation. This thermal-induced oxidation rapidly breaks down the PUFAs present in the meat's intramuscular and membrane lipids. Consequently, this compound is generated in notable quantities and released as a volatile aroma compound. Its sensory contribution is often described as fatty, green, and sometimes reminiscent of cucumber, playing a role in the complex flavor profile of freshly cooked meat as well as the "warmed-over flavor" that can develop during reheating.
| Food Matrix | Primary Precursor Source | Formation Process | Resulting Aroma Compound | Associated Sensory Descriptor |
|---|---|---|---|---|
| Cooked Meat (e.g., Beef, Pork, Poultry) | Arachidonic Acid (from membrane phospholipids) | Thermal-Induced Lipid Autoxidation | This compound | Fatty, Green, Cucumber-like |
Chemical Synthesis of this compound Precursors (e.g., Undeca-2,5-diyn-1-ol)
The synthesis of precursors is a critical initial step in the total synthesis of complex molecules like this compound. One key precursor is undeca-2,5-diyn-1-ol, which contains the necessary carbon backbone and functional groups that can be subsequently modified to yield the target dienal. The construction of this diynol is often achieved through C-C bond-forming reactions, particularly coupling reactions involving smaller alkyne fragments.
A common method for synthesizing undeca-2,5-diyn-1-ol involves a copper-catalyzed coupling reaction. mdpi.commacewan.ca In one reported procedure, the synthesis starts from 5-hexyn-1-ol (B123273) and 1-bromopent-2-yne. macewan.ca The reaction is carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) and is mediated by a copper(I) iodide catalyst in the presence of a base, such as cesium carbonate, and a iodide salt like tetrabutylammonium (B224687) iodide (TBAI). macewan.ca The mixture is stirred for an extended period at room temperature to ensure the completion of the coupling reaction. macewan.ca
Another similar procedure utilizes 1-bromooct-2-yne and propargyl alcohol as the starting materials. mdpi.com This Cadiot-Chodkiewicz type coupling is facilitated by cuprous iodide, sodium iodide, and cesium carbonate in DMF under a nitrogen atmosphere. mdpi.com The reaction mixture is stirred vigorously for 24 hours at room temperature. mdpi.com Following the reaction, a workup procedure involving quenching with a saturated ammonium (B1175870) chloride solution is performed to isolate the crude product. mdpi.com The resulting undeca-2,5-diyn-1-ol can then be carried forward to subsequent steps, such as stereoselective reduction of the alkynes to alkenes and oxidation of the alcohol to the aldehyde. For instance, the diynol can be reduced to (5Z,8Z)-undeca-5,8-dien-1-ol using Lindlar's catalyst under a hydrogen atmosphere, which is then oxidized to (5Z,8Z)-undeca-5,8-dienal using a Swern oxidation. macewan.ca
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions |
|---|---|---|---|---|
| 5-Hexyn-1-ol | 1-Bromopent-2-yne | CuI, Cs₂CO₃, TBAI | Anhydrous DMF | Room temperature, 24h |
| 1-Bromooct-2-yne | Propargyl alcohol | CuI, NaI, Cs₂CO₃ | Anhydrous DMF | Room temperature, 24h, N₂ atmosphere |
Stereoselective Approaches to Dienal Synthesis Relevant to Undecadienal Systems
Achieving specific stereochemistry (E/Z configuration) in the double bonds of dienals is a significant challenge in organic synthesis. Several stereoselective methods have been developed that are relevant to the synthesis of undecadienal systems.
One facile and highly stereoselective approach involves the reaction of organometallic reagents with pyrylium (B1242799) salts. psu.edu This method leads to the formation of 2Z,4E-dienals with greater than 95% stereochemical purity. The process begins with the addition of an organometallic reagent (like pentyllithium for an undecatriene system) to a pyrylium salt, which forms a 2H-pyran intermediate. psu.edu This intermediate undergoes an electrocyclic ring-opening at or below room temperature in a stereospecific conrotatory manner to yield the desired Z,E-dienal. psu.edu
Another strategy for the stereoselective synthesis of (2E,4E)-dienals utilizes 2-phenylsulfonyl 1,3-dienes as starting materials. capes.gov.br The synthesis involves a Michael addition of a nitroalkane to the diene, followed by a Nef-type reaction to convert the nitro group into a carbonyl, and subsequent elimination of benzenesulfinic acid. This sequence affords conjugated dienals with high stereoselectivity. capes.gov.br
Rhodium(I)-catalyzed tandem transformations provide an alternative route to functionalized (E,Z)-dienals. google.com This process starts from propargyl vinyl ethers. A stereoselective hydrogen transfer follows a propargyl Claisen rearrangement. The Z-stereochemistry of the first double bond is established via a six-membered cyclic intermediate, while the E-stereochemistry of the second double bond results from a subsequent protodemetallation step. google.com
Furthermore, Wittig reactions of 3-oxiranylprop-2-enals can lead in a single step to (E,Z)-alkadienyloxiranes, which are valuable precursors for preparing (E,Z)-2,4-dienals. rsc.org
| Method | Key Intermediate/Reagent | Resulting Stereochemistry | Key Transformation |
|---|---|---|---|
| Pyrylium Salt Addition | Pyrylium salt, Organometallic reagent | 2Z,4E | Electrocyclic ring-opening of a 2H-pyran |
| Sulfonyl Diene Route | 2-Phenylsulfonyl 1,3-diene, Nitroalkane | 2E,4E | Michael addition, Nef reaction, Elimination |
| Rh(I)-Catalyzed Rearrangement | Propargyl vinyl ether, Rh(I) catalyst | E,Z | Tandem Claisen rearrangement and hydrogen transfer |
Isolation and Purification Techniques from Complex Mixtures
The isolation and purification of this compound, like other unsaturated aldehydes, from reaction mixtures or natural extracts require specific techniques to handle their potential instability and separate them from structurally similar compounds. Aldehydes can be prone to oxidation to carboxylic acids, and the conjugated double bonds can be susceptible to polymerization or isomerization. reddit.commdpi.com
A classical and effective method for purifying aldehydes from non-carbonyl impurities (like alcohols or the corresponding carboxylic acids) is through the formation of a bisulfite adduct. reddit.comnih.gov The impure aldehyde is treated with a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite). reddit.com The aldehyde reacts to form a solid or water-soluble bisulfite adduct, which can be separated from the other organic components by filtration or extraction. nih.govresearchgate.net The pure aldehyde can then be regenerated from the adduct by treatment with a base, such as sodium bicarbonate solution. reddit.comnih.gov This method is particularly useful for separating aldehydes from mixtures where other techniques like distillation are difficult due to similar boiling points. nih.gov
Chromatographic techniques are widely employed for the purification of α,β-unsaturated aldehydes. mdpi.comthieme-connect.de Column chromatography using silica (B1680970) gel is a standard procedure. thieme-connect.de The choice of solvent system (eluent) is crucial for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). reddit.com For volatile compounds like dienals, preparative gas chromatography (pGC) is a powerful technique. nih.gov This method has been successfully used to isolate (E,E)-2,4-undecadienal from the essential oil of coriander leaves. nih.govuni-graz.at The process involves injecting the volatile extract into a gas chromatograph equipped with a preparative column and collecting the fraction corresponding to the target compound as it elutes. nih.gov
| Technique | Principle | Typical Application/Notes |
|---|---|---|
| Bisulfite Adduct Formation | Reversible reaction of the aldehyde carbonyl with sodium bisulfite to form a charged, water-soluble adduct. | Separates aldehydes from alcohols, carboxylic acids, and other non-carbonyl compounds. The aldehyde is recovered by basification. reddit.comnih.gov |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase. | A general and versatile method for purifying crude reaction products. thieme-connect.de |
| Preparative Gas Chromatography (pGC) | Separation of volatile components in the gas phase based on their boiling points and interactions with a stationary phase in a column. | Highly effective for isolating pure volatile compounds like dienals from complex mixtures such as essential oils. nih.gov |
Chemical Transformations and Degradation Pathways Involving 2,5 Undecadienal
Role as an Autoxidative Degradation Product in Lipid-Rich Biological Systems
2,5-Undecadienal has been identified as a minor product resulting from the autoxidation of lipids. nottingham.ac.uk Lipid peroxidation is a complex process that involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), which are integral components of cell membranes and lipid-rich foods. edpsciences.org This free-radical chain reaction leads to the formation of a wide array of secondary products, including various aldehydes, ketones, and other volatile compounds that can significantly impact the sensory characteristics and quality of food products. edpsciences.orgacs.org
The formation of aldehydes like this compound occurs when lipids are exposed to factors that initiate oxidation, such as heat, light, and the presence of metal ions. acs.org While more commonly studied aldehydes like hexanal (B45976) and 2,4-decadienal are major products of the breakdown of prevalent fatty acids like linoleic acid, this compound appears as a less abundant component in the mixture of volatiles. imreblank.ch Research has noted its presence in complex food systems, such as pork pies, during storage, where changes in lipid composition lead to the generation of numerous breakdown products. nottingham.ac.uk The generation of these aldehydes is a key aspect of what is often perceived as flavor changes or the development of rancidity in foods. nottingham.ac.ukimreblank.ch
| System/Product | Precursor Lipid Type | Key Aldehyde Products Identified | Reference |
|---|---|---|---|
| Pork Pies | Animal Fats (Phospholipids, Neutral Lipids) | Hexanal, this compound, 2,4-Decadienal | nottingham.ac.uk |
| Autoxidized Arachidonic Acid | Arachidonic Acid (PUFA) | Hexanal, 1-Octen-3-one, (E,E)-2,4-Decadienal | imreblank.chimreblank.ch |
| Thermally Oxidized Soybean Oil | Soybean Oil (Rich in Linoleic and Oleic Acid) | 2-Decenal, 2-Undecenal, 2,4-Decadienal | nih.gov |
| Fried Foods (e.g., Fried Chicken) | Cooking Oils (e.g., Linoleic Acid) | 2,4-Decadienal, trans-4,5-epoxy-trans-2-decenal | animbiosci.org |
Mechanistic Aspects of its Formation from Precursor Lipids
The formation of this compound is a consequence of the well-established mechanism of lipid autoxidation, a process that proceeds via a free-radical chain reaction. This mechanism is generally described in three main stages: initiation, propagation, and termination. acs.org
Initiation: The process begins with the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond (an allylic hydrogen) in a polyunsaturated fatty acid chain. This is the most vulnerable site for attack due to the lower bond dissociation energy. This initial step, often facilitated by initiators like heat or metal ions, results in the formation of a carbon-centered alkyl radical (R•). acs.org
Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule, yielding a lipid hydroperoxide (ROOH) and a new alkyl radical (R•). This new radical can then continue the chain reaction, propagating the oxidation process. edpsciences.orgacs.org
Decomposition (Termination/Product Formation): The lipid hydroperoxides (ROOH) formed during the propagation stage are unstable and prone to decomposition, particularly when exposed to heat or transition metals. They undergo homolytic cleavage of the oxygen-oxygen bond to form an alkoxy radical (RO•) and a hydroxyl radical (•OH). acs.org The highly reactive alkoxy radical is central to the formation of aldehydes. It typically undergoes β-scission, a process where the carbon-carbon bond adjacent to the radical is broken. This fragmentation of the fatty acid backbone results in the formation of a variety of smaller, often volatile, molecules, including aldehydes. acs.org
The specific structure of the resulting aldehyde depends on the original fatty acid and the position of the initial hydroperoxide group. For instance, the autoxidation of linoleic acid primarily forms 9- and 13-hydroperoxides, which decompose to yield major products like 2,4-decadienal and hexanal, respectively. acs.org The formation of the non-conjugated this compound is less direct and likely arises from the decomposition of less common hydroperoxide isomers or through secondary reactions and rearrangements of initially formed radicals. Its C11 structure suggests it originates from a larger fatty acid precursor, where cleavage occurs at a specific point along the carbon chain to yield this particular aldehyde fragment.
| Stage | Description | Key Chemical Species Involved |
|---|---|---|
| Initiation | Formation of a fatty acid alkyl radical. | Unsaturated Fatty Acid (RH), Alkyl Radical (R•) |
| Propagation | Chain reaction forming lipid hydroperoxides. | Peroxyl Radical (ROO•), Lipid Hydroperoxide (ROOH) |
| Decomposition | Breakdown of unstable hydroperoxides into smaller molecules. | Alkoxy Radical (RO•), Aldehydes, Ketones |
Advanced Analytical and Spectroscopic Characterization of 2,5 Undecadienal
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental in isolating and detecting 2,5-undecadienal, often in complex mixtures of volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of this compound. imreblank.chnih.gov In this method, the volatile components of a sample are separated in a gas chromatograph and then introduced into a mass spectrometer for detection. The mass spectrometer generates a mass spectrum, which is a unique fingerprint of the molecule based on its mass-to-charge ratio.
In a typical GC-MS analysis of this compound, electron impact (EI) ionization is often employed, where the molecules are bombarded with electrons, causing them to fragment in a reproducible manner. imreblank.ch The resulting fragmentation pattern is characteristic of the compound and can be compared to mass spectral libraries for identification. For instance, in the analysis of odorants from autoxidized arachidonic acid, this compound was tentatively identified based on its mass spectral data. imreblank.ch
The quantification of this compound can be achieved using GC-MS by employing an external standard method. google.com This involves creating a calibration curve with known concentrations of a this compound standard and comparing the response of the sample to this curve.
Table 1: GC-MS Parameters for the Analysis of Dienal Compounds
| Parameter | Condition |
|---|---|
| Chromatographic Column | HP-innowax capillary column, 60m × 0.25mm (internal diameter) × 0.25 μm |
| Carrier Gas | Helium |
| Flow Rate | 0.8mL/min |
| Temperature Program | 40°C (hold 6 min), ramp to 100°C at 3°C/min (hold 5 min), ramp to 230°C at 5°C/min (hold 10 min) |
| Injector Temperature | 250°C |
| Ionization Mode | Electron Impact (EI) |
| Ionizing Energy | 70eV |
Data from a study on the GC-MS measurement of 2,4-diene aldehyde compounds. google.com
High-Resolution Gas Chromatography (HRGC) Applications
High-resolution gas chromatography (HRGC) utilizes capillary columns with very small internal diameters, leading to a significant increase in separation efficiency compared to conventional packed columns. This enhanced resolution is particularly valuable when analyzing complex samples containing numerous volatile compounds with similar properties, allowing for the separation of closely eluting peaks.
In the context of this compound analysis, HRGC is often coupled with olfactometry (GC-O) to identify odor-active compounds. imreblank.ch The effluent from the HRGC column is split, with one portion going to a detector (like a flame ionization detector or a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor. imreblank.ch This allows for the direct correlation of a specific odor with a chromatographic peak.
Linear Retention Index (RI) Analysis
The Linear Retention Index (RI) is a standardized method used in gas chromatography to convert retention times into system-independent constants. imreblank.ch This is particularly useful for comparing results between different laboratories and analytical systems. The RI of a compound is determined by relating its retention time to the retention times of a series of n-alkanes.
The calculation of the linear retention index for this compound is performed according to the method developed by van den Dool and Kratz. imreblank.ch This index is then used in conjunction with mass spectral data and sensorial characteristics to confirm the identity of the compound. imreblank.chimreblank.ch For example, in the study of odorants from autoxidized arachidonic acid, the identification of several compounds was achieved based on their retention indices on two different capillary columns (DB-5 and OV-1701), along with their odor characteristics. imreblank.chimreblank.ch
Table 2: Linear Retention Indices (RI) for Undecadienal Isomers on Different GC Columns
| Compound | RI (DB-5) | RI (OV-1701) | RI (FFAP) | RI (DB-Wax) |
|---|---|---|---|---|
| (E,Z,Z)-2,4,7-Tridecatrienal | 1584 | 1737 | 2130 | 2117 |
Data from a study on potent odorants formed by autoxidation of arachidonic acid. imreblank.ch
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Compound Profiling
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique used for the extraction and pre-concentration of volatile and semi-volatile organic compounds from a sample matrix. asianpubs.orgglobalscientificjournal.com In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile compounds, including this compound, partition from the sample into the headspace and then adsorb onto the fiber. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.
HS-SPME is a valuable tool for profiling the volatile compounds in various samples, such as food and biological materials. nih.govnih.govnih.gov The choice of fiber coating, extraction time, and temperature are critical parameters that need to be optimized for efficient extraction. asianpubs.orgglobalscientificjournal.com For instance, in the analysis of volatile compounds in meat, HS-SPME was used to extract the analytes before GC-MS analysis. nih.gov
Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatographic and mass spectrometric techniques are excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. imreblank.ch NMR spectroscopy is based on the interaction of atomic nuclei with an external magnetic field.
For the structural elucidation of this compound, both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional (e.g., COSY, HETCOR) NMR experiments can be performed. imreblank.ch ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton of the molecule. Two-dimensional NMR experiments can establish the connectivity between different atoms in the molecule, which is crucial for determining the exact structure, including the stereochemistry of the double bonds. imreblank.ch In a study on potent odorants, NMR data was used to unequivocally identify (E,Z,Z)-2,4,7-tridecatrienal. imreblank.ch
Mass Spectrometric Approaches (e.g., Chemical Ionization Mass Spectrometry)
In addition to electron impact (EI) ionization, other mass spectrometric techniques can be employed for the analysis of this compound. Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation and a more prominent molecular ion peak. imreblank.chimreblank.ch This is particularly useful for confirming the molecular weight of the compound. imreblank.ch
In CI-MS, a reagent gas, such as ammonia (B1221849) or methane, is introduced into the ion source along with the sample. The reagent gas is ionized by electron impact, and these ions then react with the analyte molecules in the gas phase, leading to their ionization. In the analysis of odorants from arachidonic acid, chemical ionization with ammonia as the reagent gas was used to support the identification of several compounds. imreblank.chimreblank.ch The resulting mass spectrum of this compound showed a prominent [M+NH₄]⁺ adduct ion, which helped to confirm its molecular weight. imreblank.ch
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E,Z,Z)-2,4,7-Tridecatrienal |
| n-Alkanes |
| Arachidonic acid |
| Ammonia |
Future Research Trajectories in 2,5 Undecadienal Chemistry
Definitive Elucidation of All Stereoisomers and Their Specific Characteristics
A critical area for future research is the exhaustive identification and characterization of all possible stereoisomers of 2,5-undecadienal. Due to the presence of two double bonds at the C2 and C5 positions, this compound can exist as four distinct stereoisomers: (2E,5E), (2E,5Z), (2Z,5E), and (2Z,5Z). A primary objective should be the unambiguous determination of the geometric configuration of each isomer. youtube.comkhanacademy.org
Subsequent research should focus on delineating the specific physicochemical and sensory properties of each stereoisomer. It is well-established that the stereochemistry of unsaturated aldehydes can significantly influence their chemical stability, reactivity, and sensory perception, including odor and flavor profiles. prezi.com A systematic investigation into these properties will provide valuable insights into the structure-activity relationships of this compound. This will require the isolation or selective synthesis of each isomer in high purity to enable accurate characterization.
Table 1: Predicted Stereoisomers of this compound and Areas for Investigation
| Stereoisomer | IUPAC Name | Predicted Properties for Investigation |
| Isomer 1 | (2E,5E)-undeca-2,5-dienal | Thermal stability, oxidation potential, flavor threshold, spectroscopic data (NMR, IR, MS) |
| Isomer 2 | (2E,5Z)-undeca-2,5-dienal | Thermal stability, oxidation potential, flavor threshold, spectroscopic data (NMR, IR, MS) |
| Isomer 3 | (2Z,5E)-undeca-2,5-dienal | Thermal stability, oxidation potential, flavor threshold, spectroscopic data (NMR, IR, MS) |
| Isomer 4 | (2Z,5Z)-undeca-2,5-dienal | Thermal stability, oxidation potential, flavor threshold, spectroscopic data (NMR, IR, MS) |
In-depth Investigation of Reactivity Profiles and Subsequent Transformation Pathways
The reactivity of this compound is another crucial area for future exploration. As a non-conjugated diene, its reactivity may differ from that of more extensively studied conjugated dienes. fiveable.melibretexts.org The double bonds in non-conjugated dienes are separated by more than one single bond, which influences their electronic structure and subsequent chemical behavior. fiveable.me Future studies should aim to thoroughly map the reactivity of this compound under various conditions.
Key research questions should include its susceptibility to oxidation, reduction, and polymerization. Understanding its transformation pathways under conditions relevant to food processing and biological systems is of particular importance. For instance, investigating its behavior under thermal stress, in the presence of pro-oxidants and antioxidants, and its interactions with other food components like amino acids and proteins will provide valuable information. The identification of its degradation products will be essential for a complete understanding of its impact on flavor and potential biological effects.
Development of Targeted and Efficient Synthetic Routes for Specific Isomers
To facilitate the in-depth study of its individual stereoisomers, the development of targeted and efficient synthetic routes is paramount. While general methods for the synthesis of aldehydes and the control of double bond geometry exist, specific protocols for the stereoselective synthesis of each this compound isomer need to be established. cornish.edumdpi.com
Future research in this area should focus on methodologies that offer high yields and excellent stereocontrol. This could involve exploring various synthetic strategies, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or cross-metathesis reactions, to construct the carbon skeleton with the desired double bond configurations. The development of such synthetic routes will not only provide the necessary standards for analytical studies but also enable a more detailed investigation of the biological and sensory properties of each isomer.
Table 2: Potential Synthetic Strategies for this compound Isomers
| Synthetic Method | Description | Potential for Stereocontrol |
| Wittig Reaction | The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Can be tuned to favor either E or Z isomers depending on the ylide and reaction conditions. |
| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions, which often favors the formation of E-alkenes. | Generally provides high E-selectivity. |
| Cross-Metathesis | A powerful reaction that allows for the formation of new carbon-carbon double bonds by scrambling and reforming existing double bonds. | Can provide access to specific isomers depending on the choice of catalyst and substrates. |
Advanced Mechanistic Studies of its Formation in Diverse Biological and Food Contexts
Understanding the formation of this compound in biological and food systems is a key area for future research. It is hypothesized that, like other unsaturated aldehydes, this compound is a product of lipid peroxidation. nih.govresearchgate.net Specifically, the oxidation of polyunsaturated fatty acids, such as linoleic acid, is a likely pathway for its formation. nih.govresearchgate.net
Future studies should aim to elucidate the precise mechanisms of its formation. This will involve identifying the specific fatty acid precursors and the enzymatic or non-enzymatic pathways involved. Investigating the role of factors such as temperature, pH, and the presence of metal ions on its formation rate and yield will be crucial. Advanced analytical techniques will be required to detect and quantify this compound in complex matrices like food products and biological samples, providing a clearer picture of its occurrence and the conditions that favor its formation. nih.gov
Q & A
Q. What are the standard analytical methods for identifying and quantifying 2,5-Undecadienal in complex mixtures?
To identify and quantify this compound, researchers typically employ gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity for volatile organic compounds. Nuclear magnetic resonance (NMR) spectroscopy is used for structural confirmation, focusing on characteristic alkene proton signals (δ 5.0–5.8 ppm) and carbonyl groups (δ 9.5–10.0 ppm). For quantification, internal standards (e.g., deuterated analogs) are recommended to minimize matrix effects . Calibration curves should be validated across a concentration range relevant to the sample matrix (e.g., biological fluids or environmental samples) to ensure accuracy .
Q. What synthetic routes are most effective for producing high-purity this compound?
The Wittig reaction between 5-formyl-1-pentene and alkylphosphonium ylides is a common method, yielding this compound with >90% purity. However, side products like α,β-unsaturated aldehydes may form, necessitating purification via fractional distillation or silica gel chromatography. Recent studies recommend optimizing reaction conditions (e.g., low temperature, inert atmosphere) to suppress isomerization of the diene moiety . Purity assessment should include GC-MS and Fourier-transform infrared (FTIR) spectroscopy to confirm the absence of conjugated diene byproducts .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability studies should involve accelerated degradation experiments under controlled temperature, humidity, and light exposure. High-performance liquid chromatography (HPLC) with UV detection at 220–240 nm is used to monitor degradation products like peroxides or epoxides. For long-term stability, Arrhenius modeling can predict shelf life by extrapolating data from elevated-temperature studies. Sample aliquots should be stored in amber vials with nitrogen headspace to prevent oxidation .
Advanced Research Questions
Q. How can contradictory reports on the biological activity of this compound be resolved?
Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often stem from differences in assay conditions, such as solvent polarity or cell line variability. A systematic review (following Cochrane guidelines) should be conducted to aggregate findings, followed by in vitro dose-response studies using standardized protocols (e.g., ISO 20776-1 for antimicrobial testing). Meta-regression can identify confounding variables (e.g., pH, temperature) that modulate activity . Researchers must also verify compound purity across studies, as impurities ≥5% can skew bioactivity results .
Q. What experimental designs are optimal for studying the role of this compound in insect pheromone systems?
Field and laboratory assays should be combined. Electroantennography (EAG) can quantify receptor-specific responses in target insects, while wind tunnel experiments assess behavioral attraction. To control for environmental variables, use factorial designs with covariates like humidity and airflow. Gas chromatography-electroantennographic detection (GC-EAD) isolates bioactive components from complex blends. Ethological relevance requires testing concentrations within natural emission ranges (e.g., 10–100 ng/μL) .
Q. How can computational methods improve the prediction of this compound’s physicochemical properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with reactivity. Molecular dynamics simulations predict solubility parameters in lipid bilayers or aqueous media. Validating these models requires experimental data from differential scanning calorimetry (DSC) for phase transitions and octanol-water partition coefficients (log P) via shake-flask assays. Discrepancies >10% between predicted and observed values warrant re-parameterization of force fields .
Q. What statistical approaches address variability in this compound’s odor threshold measurements?
Use mixed-effects models to account for inter-individual differences in olfactory sensitivity. Panel testing with at least 20 participants is recommended, with repeated measures to assess intra-subject consistency. Principal component analysis (PCA) can identify clusters in threshold data linked to demographic factors (e.g., age, smoking status). Reporting should include 95% confidence intervals and effect sizes to contextualize variability .
Q. How should researchers design ecotoxicology studies for this compound in aquatic ecosystems?
Follow OECD Test Guidelines (e.g., OECD 202 for Daphnia magna acute toxicity). Test concentrations should span environmental relevance (0.1–100 μg/L) and include sub-lethal endpoints (e.g., reproduction, enzymatic activity). Mesocosm studies incorporating sediment interactions improve ecological realism. Data analysis must distinguish between nominal and measured concentrations using solid-phase microextraction (SPME) to account for adsorption losses .
Methodological Considerations
Q. What protocols ensure ethical compliance when using this compound in human sensory studies?
Institutional Review Board (IRB) approval is mandatory. Participants must provide informed consent detailing potential risks (e.g., mucosal irritation). Olfactory exposure should be limited to ≤15 minutes/session with continuous airflow (1 L/min) to prevent saturation. Data anonymization and secure storage (e.g., encrypted databases) are required. Include negative controls (e.g., solvent-only samples) and randomized presentation orders to mitigate bias .
Q. How can researchers reconcile discrepancies between in silico and in vitro data on this compound’s metabolic pathways?
Perform kinetic assays with human liver microsomes (HLM) to quantify CYP450-mediated oxidation rates. Compare results to predictions from software like Simcyp or PK-Sim. Discrepancies >20% suggest unmodeled enzyme isoforms or allosteric effects. Isotope-labeling (e.g., ¹³C) tracks metabolite formation, while LC-MS/MS identifies intermediates. Cross-validate findings with transgenic cell lines expressing specific CYP450 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
